![molecular formula C13H10ClNO3 B13103923 Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B13103923.png)
Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This particular compound is characterized by its unique structure, which includes a furoindole core with a chloro substituent and an ethyl ester group
Méthodes De Préparation
The synthesis of Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . The furoindole structure can be achieved by introducing a furan ring through cyclization reactions. The chloro substituent is usually added via electrophilic chlorination, and the ethyl ester group is introduced through esterification reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The chloro substituent and ethyl ester group can influence the compound’s binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Ethyl 3-chloro-6H-furo[2,3-E]indole-7-carboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with a simpler structure and different biological activity.
5-fluoroindole: A fluorinated indole with distinct chemical properties and applications.
Indole-2-carboxylic acid: Another indole derivative with a carboxyl group at a different position, affecting its reactivity and use. The uniqueness of this compound lies in its specific functional groups and their combined effects on the compound’s chemical and biological properties.
Propriétés
Formule moléculaire |
C13H10ClNO3 |
|---|---|
Poids moléculaire |
263.67 g/mol |
Nom IUPAC |
ethyl 3-chloro-6H-furo[2,3-e]indole-7-carboxylate |
InChI |
InChI=1S/C13H10ClNO3/c1-2-17-13(16)11-5-8-10(15-11)4-3-7-9(14)6-18-12(7)8/h3-6,15H,2H2,1H3 |
Clé InChI |
HEUGHJUEEMMQJR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(N1)C=CC3=C2OC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


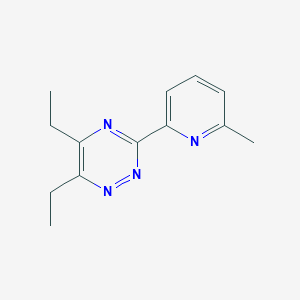
![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13103842.png)
![2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B13103845.png)
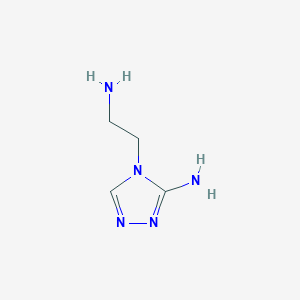
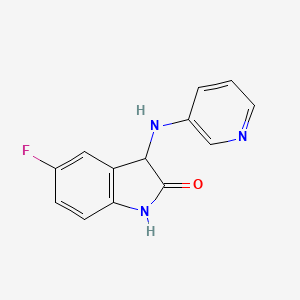
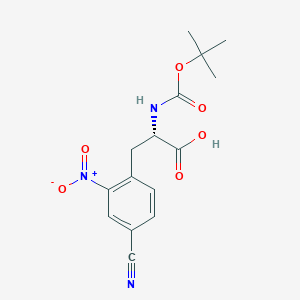
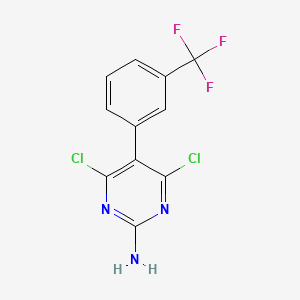
![4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103879.png)

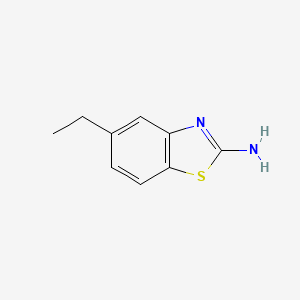
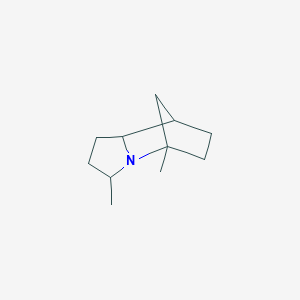
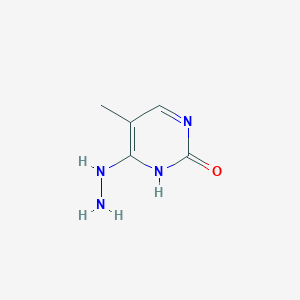
![1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone](/img/structure/B13103897.png)

